molecular formula C4H5F3I2 B2892901 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane CAS No. 1429056-17-6

3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane

Cat. No.: B2892901
CAS No.: 1429056-17-6
M. Wt: 363.888
InChI Key: CJSJRDBGJUBCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane: is an organoiodine compound with the molecular formula C4H4F3I2. This compound is characterized by the presence of two iodine atoms and three fluorine atoms attached to a propane backbone. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane typically involves the iodination of 2-(iodomethyl)-1,1,1-trifluoropropane. One common method includes the reaction of 2-(iodomethyl)-1,1,1-trifluoropropane with iodine in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodinated alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of deiodinated products.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium iodide (NaI) and potassium iodide (KI) in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution: Products include various substituted trifluoropropanes.

    Oxidation: Products include iodinated alcohols and ketones.

    Reduction: Products include deiodinated trifluoropropanes.

Mechanism of Action

The mechanism of action of 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane involves its interaction with various molecular targets through its iodine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their chemical and physical properties. The pathways involved include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

  • 2-Iodo-1,1,1-trifluoropropane
  • 3-Iodo-2-(bromomethyl)-1,1,1-trifluoropropane
  • 2-(Iodomethyl)-1,1,1-trifluoropropane

Uniqueness: 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane is unique due to the presence of two iodine atoms, which enhances its reactivity compared to similar compounds with only one iodine atom. This increased reactivity makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

1,1,1-trifluoro-3-iodo-2-(iodomethyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3I2/c5-4(6,7)3(1-8)2-9/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSJRDBGJUBCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CI)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.